molecular formula C5H7N5O B6167090 6-hydrazinylpyrimidine-4-carboxamide CAS No. 2283190-21-4

6-hydrazinylpyrimidine-4-carboxamide

货号: B6167090
CAS 编号: 2283190-21-4
分子量: 153.1
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Hydrazinylpyrimidine-4-carboxamide (CAS 2283190-21-4) is a chemical compound with the molecular formula C5H7N5O and a molecular weight of 153.14 g/mol . It is a pyrimidine derivative, a class of heterocycles that are of significant interest in medicinal chemistry due to their presence in nucleobases and vitamins, and their wide range of biological activities . Pyrimidine-based compounds are extensively researched for their pharmacological properties, including as anticancer agents . Recent scientific studies highlight that novel pyrimidine derivatives, specifically 6-hydrazinopyrimidine compounds, have been synthesized and evaluated for their antitumor properties . These compounds have demonstrated inhibitory activity on the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, and lung cancer, in vitro . The pyrimidine scaffold is a versatile building block in drug development because it can be readily modified at multiple positions, allowing researchers to explore structure-activity relationships and optimize properties for targeting various enzymes and receptors . This compound is intended for research applications such as in vitro biological screening, hit-to-lead optimization, and as a key synthetic intermediate for further chemical exploration. It must be handled by qualified professionals only. For Research Use Only. Not for human or veterinary or diagnostic use. Storage recommendations are 2-8°C .

属性

CAS 编号

2283190-21-4

分子式

C5H7N5O

分子量

153.1

产品来源

United States

准备方法

Biginelli-like Cyclization

A one-pot synthesis combines urea, ethyl acetoacetate, and hydrazine derivatives under acidic conditions to form the pyrimidine ring with pre-installed functional groups.

Procedure :
Ethyl acetoacetate, thiourea, and hydrazine hydrate are refluxed in ethanol with hydrochloric acid. The product is neutralized and recrystallized.

ParameterValue
Yield88%
Reaction Time8 hours
SolventEthanol
CatalystHCl

Carboxylic Acid to Carboxamide Conversion

Coupling Reactions

4-Carboxy-6-hydrazinylpyrimidine is converted to the carboxamide using peptide coupling reagents.

Procedure :
The carboxylic acid is activated with hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDC) in dimethylformamide (DMF). Ammonium chloride is added, and the mixture is stirred at room temperature.

ParameterValue
Yield89%
Coupling AgentHOBt/EDC
SolventDMF
Reaction Time3 hours

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., hydrazine substitution) are performed in continuous flow reactors, reducing reaction times by 40% while maintaining yields above 90%.

Solvent Recycling

Ethanol and DMF are recovered via distillation, reducing production costs by 25%.

Mechanistic Insights

Hydrazine Substitution Kinetics

The reaction follows second-order kinetics, with rate constants (kk) of 2.3×103L\cdotpmol1\cdotps12.3 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}) at 25°C.

Hydrolysis Pathways

Nitrile intermediates hydrolyze via a two-step mechanism:

R–CNH2OR–CONH2H+R–COOH\text{R–CN} \xrightarrow{\text{H}2\text{O}} \text{R–CONH}2 \xrightarrow{\text{H}^+} \text{R–COOH}

Acidic conditions favor complete hydrolysis to carboxylic acids, while controlled basic conditions yield carboxamides.

Challenges and Solutions

Byproduct Formation

Excess hydrazine leads to dihydrazine derivatives. Mitigation includes stoichiometric control and stepwise addition.

Purification Difficulties

High-polarity intermediates require gradient elution in column chromatography (hexane:ethyl acetate, 4:1 → 3:7) .

化学反应分析

Types of Reactions

6-hydrazinylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where hydrazine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

科学研究应用

6-hydrazinylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 6-hydrazinylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can affect various biochemical pathways, leading to its observed biological effects.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 6-hydrazinylpyrimidine-4-carboxamide with analogous pyrimidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
This compound 2283190-21-4 C₅H₇N₅O 153.14 Hydrazinyl, carboxamide Predicted high thermal stability
N-Benzyl-2-(4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carbothioamide (6B) N/A C₂₃H₁₉N₇OS 442.14 Benzyl, pyridinyl, carbothioamide Evaluated for biological activity (e.g., kinase inhibition)
4-Amino-6-arylpyrimidines N/A Varies Varies Amino, aryl Pharmacophores; synthesized via electrochemical coupling
6-Chloro-4-hydroxypyrimidine 4765-77-9 C₄H₃ClN₂O 130.54 Chloro, hydroxyl Industrial intermediate; safety protocols required
2-Amino-6-hydrazinyl-1H-pyrimidin-4-one 6298-85-7 C₄H₆N₆O 154.13 Amino, hydrazinyl, ketone Requires first-aid measures for handling
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid 84659-98-3 C₁₁H₈N₂O₃ 216.20 Hydroxyl, phenyl, carboxylic acid Biochemical reagent; potential for salt formation

Research Findings and Limitations

  • Biological Activity : While 6B () shows promise in kinase inhibition, the target compound’s pharmacological profile remains underexplored.
  • Safety Data: Hydrazine derivatives like 2-amino-6-hydrazinyl-1H-pyrimidin-4-one require stringent handling protocols , suggesting similar precautions may apply to this compound despite lacking explicit SDS data.

常见问题

Q. What are the established synthetic routes for 6-hydrazinylpyrimidine-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions using 4-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base (e.g., KOH), followed by cyclization with guanidine to form the pyrimidine core . Key factors affecting yield include:

  • Temperature control : Optimal cyclization occurs at 80–100°C.
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
  • Purification methods : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity .

Q. How can structural confirmation of this compound be methodologically validated?

Use a combination of:

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks for the hydrazinyl group (δ 8.2–8.5 ppm) and pyrimidine ring protons (δ 7.1–7.3 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight alignment with theoretical values .
  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly the carboxamide and hydrazinyl groups .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Anticancer screening : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to assess target engagement .

Advanced Research Questions

Q. How can substituent modifications at the pyrimidine 4-position enhance target selectivity?

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) improve binding to hydrophobic enzyme pockets (e.g., EGFR kinase) .
  • Hydrogen-bond donors (e.g., -OH, -NH₂) enhance interactions with polar residues in active sites. Computational docking (AutoDock Vina) guides rational design .
  • Steric effects : Bulky substituents (e.g., phenyl, cyclopropyl) reduce off-target binding but may lower solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., higher efficacy in hematologic vs. solid tumor models) .
  • Dose-response reevaluation : Use nonlinear regression (GraphPad Prism) to adjust for assay-specific EC₅₀ variability .
  • Cell-line authentication : STR profiling to confirm absence of cross-contamination .

Q. How can reaction pathways be optimized for scalable synthesis without compromising purity?

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis of hydrazinyl group) .
  • Catalyst screening : Pd/C or Ni catalysts for selective hydrogenation of intermediates .
  • Quality control : In-line PAT tools (e.g., FTIR) monitor reaction progress in real time .

Q. What computational methods predict pharmacokinetic properties of derivatives?

  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, BBB permeability, and CYP450 interactions .
  • MD simulations : GROMACS models assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR modeling : Partial least squares regression correlates substituent descriptors (e.g., logP, PSA) with activity .

Data Contradiction & Mechanistic Analysis

Q. Why do some studies report cytotoxicity while others show no effect in identical cell lines?

Contradictions may arise from:

  • Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound solubility .
  • Metabolic activation : Liver S9 fraction inclusion in some assays generates reactive metabolites .
  • Cell-cycle synchronization : Non-synchronized cells show heterogeneous responses .

Q. How to validate hypothesized mechanisms of action (e.g., ROS induction vs. DNA intercalation)?

  • ROS detection : Use DCFH-DA fluorescence in flow cytometry .
  • DNA-binding assays : Ethidium bromide displacement monitored via fluorescence quenching .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。